molecular formula C19H19FN4O4S B316944 N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea

N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea

Cat. No.: B316944
M. Wt: 418.4 g/mol
InChI Key: VVENRQZYLUQLKP-UHFFFAOYSA-N
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Description

N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea is a complex organic compound belonging to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as mitogen-activated protein kinase (MAPK), by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MAPK sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

Molecular Formula

C19H19FN4O4S

Molecular Weight

418.4 g/mol

IUPAC Name

2-fluoro-N-[(2-methyl-5-morpholin-4-yl-4-nitrophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H19FN4O4S/c1-12-10-17(24(26)27)16(23-6-8-28-9-7-23)11-15(12)21-19(29)22-18(25)13-4-2-3-5-14(13)20/h2-5,10-11H,6-9H2,1H3,(H2,21,22,25,29)

InChI Key

VVENRQZYLUQLKP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=CC=C2F)N3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=CC=C2F)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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